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molecular formula C14H11FO2 B1298908 4-(2-Fluorobenzyloxy)benzaldehyde CAS No. 70627-20-2

4-(2-Fluorobenzyloxy)benzaldehyde

Cat. No. B1298908
M. Wt: 230.23 g/mol
InChI Key: HSFLULIGUCYNMW-UHFFFAOYSA-N
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Patent
US07855218B2

Procedure details

A suspension of 1-(bromomethyl)-2-fluorobenzene (D91, 11.5 g, 60.8 mmol), 4-hydroxybenzaldehyde (5.3 g, 43.3 mmol) and K2CO3 (12.0 g, 86.8 mmol) in acetone was divided in three equal parts and heated in a microwave apparatus at 80° C. for 40 min. The mixtures were diluted with water and extracted with ethyl acetate. The organic layer was dried (Na2SO4) and evaporated. The residue was purified via flash chromatography (cyclohexanes:ethyl acetate 95:5) to give the title compound (7.9 g, 79%). Rf (cyclohexanes:ethyl acetate 8:2): 0.38.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[F:9].[OH:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O.O>[F:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)F
Name
Quantity
5.3 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (cyclohexanes:ethyl acetate 95:5)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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